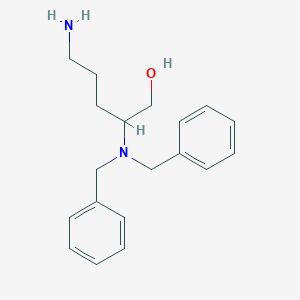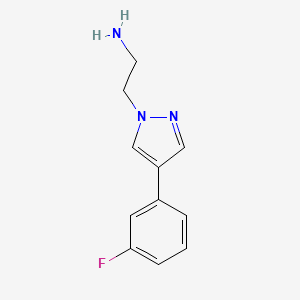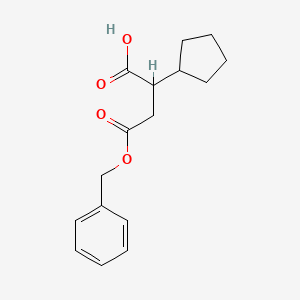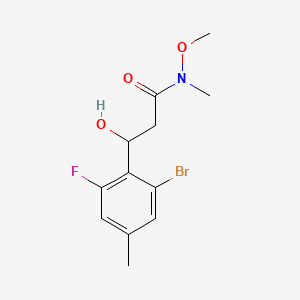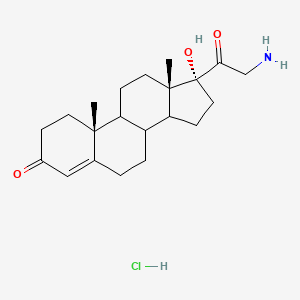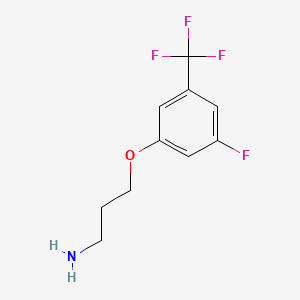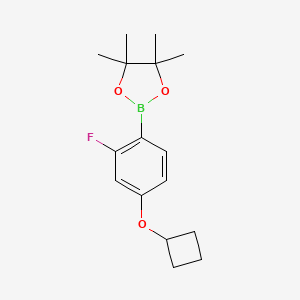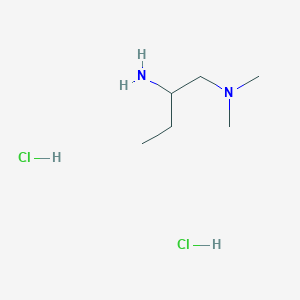
1-N,1-N-dimethylbutane-1,2-diamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N,1-N-dimethylbutane-1,2-diamine;dihydrochloride is a chemical compound with the molecular formula C6H16N2·2HCl. It is a diamine derivative, meaning it contains two amine groups. This compound is often used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and pharmaceutical development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-N,1-N-dimethylbutane-1,2-diamine;dihydrochloride can be synthesized through the reaction of butane-1,2-diol with dimethylamineThe reaction produces 1-N,1-N-dimethylbutane-1,2-diamine as the primary product, with water as a byproduct .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified and converted to its dihydrochloride salt form for stability and ease of handling.
Analyse Chemischer Reaktionen
Types of Reactions
1-N,1-N-dimethylbutane-1,2-diamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.
Major Products
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-N,1-N-dimethylbutane-1,2-diamine;dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored as a precursor in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 1-N,1-N-dimethylbutane-1,2-diamine;dihydrochloride involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of stable complexes with metals or other molecules, facilitating various chemical reactions. The compound’s ability to act as a ligand in coordination chemistry is a key aspect of its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Dimethyl-1,4-butanediamine: Similar in structure but with different spatial arrangement of amine groups.
1,2-Dimethylethylenediamine: Contains two methyl groups on the ethylenediamine backbone.
trans-N,N’-Dimethylcyclohexane-1,2-diamine: A cyclic analog with similar functional groups.
Uniqueness
1-N,1-N-dimethylbutane-1,2-diamine;dihydrochloride is unique due to its specific linear structure and the presence of two dimethylated amine groups. This configuration allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C6H18Cl2N2 |
|---|---|
Molekulargewicht |
189.12 g/mol |
IUPAC-Name |
1-N,1-N-dimethylbutane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C6H16N2.2ClH/c1-4-6(7)5-8(2)3;;/h6H,4-5,7H2,1-3H3;2*1H |
InChI-Schlüssel |
LLVSJPZVUOHYBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CN(C)C)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide](/img/structure/B14776305.png)
![7-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B14776310.png)



![N-cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}propanoate](/img/structure/B14776334.png)
